molecular formula C10H13BrClNO B2811989 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride CAS No. 2411263-70-0

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2811989
CAS No.: 2411263-70-0
M. Wt: 278.57
InChI Key: BYFAZJJWNGPXFL-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl. It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with bromine and methoxy groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methoxyphenylacetonitrile and cyclopropanamine.

    Cyclopropanation: The cyclopropanation reaction is carried out using a suitable cyclopropanating agent, such as diazomethane or a similar reagent, under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylcyclopropanamine derivatives.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine
  • 4-Bromo-3-methoxyphenylacetonitrile
  • Cyclopropanamine derivatives

Uniqueness

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride is unique due to its combination of a cyclopropane ring and a substituted phenyl group. This structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSKGBRHVNWWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411263-70-0
Record name 1-(4-bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride
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